(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
Description
(S)-Benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate (CAS: 960374-25-8) is a chiral carbamate derivative with the molecular formula C₂₀H₂₁NO₃ and a molecular weight of 323.39 g/mol . Its structure features a benzyl carbamate group attached to an S-configured carbon, a 4-methyl-3-oxo moiety, and a phenyl-substituted pentenyl chain. This compound is primarily used in medicinal chemistry research, particularly in the development of enzyme inhibitors, due to its stereospecificity and modular carbamate functionality.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C20H21NO3/c1-15(2)19(22)18(13-16-9-5-3-6-10-16)21-20(23)24-14-17-11-7-4-8-12-17/h3-12,18H,1,13-14H2,2H3,(H,21,23)/t18-/m0/s1 |
InChI Key |
REUUSACAXHHFKN-SFHVURJKSA-N |
Isomeric SMILES |
CC(=C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=C)C(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
General Synthetic Strategy
The synthesis of this compound typically involves a convergent synthetic approach where key fragments are prepared separately and then coupled to form the target molecule. This strategy often includes:
- Preparation of the carbamate-protected amino acid or amino alcohol intermediate.
- Introduction of the α,β-unsaturated ketone moiety via functional group transformations.
- Final coupling steps to install the benzyl carbamate group.
A representative synthetic sequence is outlined in the literature describing related carbamate derivatives and macrocyclic analogs, which can be adapted to this compound.
Specific Synthetic Procedures
Starting Materials and Protection
- The synthesis often begins with chiral amino acid derivatives, such as Boc-protected or benzyl-protected amino acids.
- For example, (S)-tert-butyl 4-methyl-3-oxo-1-phenylpent-4-en-2-ylcarbamate has been prepared from Boc-protected amino acids using established procedures involving deprotection and subsequent functionalization.
Formation of the α,β-Unsaturated Ketone
- The α,β-unsaturated ketone moiety (the 4-methyl-3-oxo-1-phenylpent-4-en-2-yl fragment) is typically introduced via oxidation or condensation reactions.
- For instance, oxidation of the corresponding alcohol or selective functionalization of the side chain using reagents like pivaloyl chloride in the presence of bases and catalysts has been reported.
Carbamate Formation
- The benzyl carbamate group is introduced by reacting the amino intermediate with benzyl chloroformate or by carbamoylation using benzyl isocyanate derivatives.
- In some protocols, the carbamate is formed via Curtius rearrangement of the corresponding acyl azide intermediates under mild conditions to preserve stereochemistry.
Macrocyclization and Ring-Closing Metathesis (Optional)
Reaction Conditions and Catalysts
- Common solvents include dichloromethane, dimethylformamide, toluene, and acetone depending on the step.
- Bases such as triethylamine, potassium carbonate, and organic bases are used to facilitate coupling and protection reactions.
- Catalysts include palladium on activated charcoal for hydrogenation steps and Grubbs' catalyst for metathesis reactions.
Data Tables Summarizing Preparation Parameters
Chemical Reactions Analysis
Domino and Multicomponent Reactions
(S)-Benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate serves as a key intermediate in multicomponent domino reactions. For example, when reacted with di-3-pentyl octa-2,6-diendioate and benzaldehyde under cryogenic conditions (−78°C), it undergoes a tandem aldol reaction followed by electrophilic trapping. This process yields alcohol 3 (23%) and its C-1‴ epimer 4 , which oxidize quantitatively to the ketone 10 using TPAP (tetrapropylammonium perruthenate) .
Key Reaction Conditions
| Substrate 1 | Substrate 2 | Electrophile | Product (Yield) | Oxidation Product |
|---|---|---|---|---|
| Target Compound | Di-3-pentyl octa-2,6-diendioate | Benzaldehyde | Alcohol 3 (23%) | Ketone 10 (quantitative) |
Stereochemical outcomes are governed by the substrate’s (S)-configuration, favoring axial phenyl group positioning in transition states .
Oxidation and Epimerization Pathways
The compound’s β-keto carbamate structure enables selective oxidation. Treatment with PDC (pyridinium dichromate) converts alcohol 3 into diketone 11 , while TPAP selectively oxidizes the secondary alcohol to ketone 10 without epimerization .
Oxidation Outcomes
| Oxidizing Agent | Starting Material | Product | Yield | Notes |
|---|---|---|---|---|
| TPAP | Alcohol 3 | Ketone 10 | 100% | Stereochemistry retained |
| PDC | Alcohol 3 | Diketone 11 | Partial | Competitive overoxidation |
Epimerization at C1‴ occurs under acidic conditions, confirmed via n.O.e experiments .
Cyclopropanation and Ring Expansion
In a modified protocol, the compound undergoes cyclopropanation with bromonitromethane to form cyclopropyl ketone intermediates. Subsequent sodium borohydride reduction yields cyclopropyl alcohols, which are hydrogenated to amines (e.g., compound 4 ) for use in macrocyclic peptide synthesis .
Cyclopropanation Sequence
-
Cyclopropanation : Bromonitromethane addition generates a strained cyclopropane ring.
-
Reduction : NaBH₄ reduces the ketone to a secondary alcohol.
-
Hydrogenation : Pd/C and ammonium formate cleave the cyclopropane, yielding linear amines.
Catalytic Transfer Hydrogenation
The compound participates in asymmetric transfer hydrogenation using Ru(II) catalysts and (S,S)-DPAE ligands. This method achieves enantioselective reduction of α,β-unsaturated ketones to anti-3-alkenyl-2-amido-3-hydroxy esters with >90% ee .
Hydrogenation Parameters
| Catalyst System | Substrate | Product Enantiomeric Excess | Yield |
|---|---|---|---|
| Ru(II)/(S,S)-DPAE + HCO₂H/Et₃N | Ketone | >90% ee (anti isomer) | 54–73% |
Mechanistic Insights
Density functional theory (DFT) studies reveal that the (S)-configuration directs electrophilic additions via a six-membered transition state. For aldol reactions, benzaldehyde approaches the Re face of the enolate, stabilized by Li coordination, leading to a 1:2 diastereomer ratio (3:4 ) .
Proposed Aldol Mechanism
-
Enolate Formation : Deprotonation generates a chiral enolate.
-
Electrophilic Attack : Benzaldehyde adds to the Si face of the enolate.
-
Protonation : Stereoselective quenching yields the major diastereomer.
Stability and Handling
Scientific Research Applications
(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Features and Substituent Variations
A detailed comparison of key structural analogs is provided in Table 1.
Key Observations :
- Heterocyclic Additions: Compound 27a () includes a thiazole ring and pyrrolidinone, which may confer rigidity and improve selectivity for proteases or kinases .
- Di-Carbamates: Isosorbide-derived di-carbamates () exhibit stronger AChE inhibition than mono-carbamates, suggesting that the absence of a second carbamate in the target compound limits its AChE activity .
Enzyme Selectivity and Inhibition Profiles
Butyrylcholinesterase (BuChE) vs. Acetylcholinesterase (AChE) :
- The benzyl carbamate moiety in isosorbide derivatives (e.g., ) confers selectivity for BuChE over AChE, a trend likely shared by the target compound due to structural similarities .
- Di-carbamates (e.g., di-4-nitrophenyl) disrupt this selectivity, showing potent AChE inhibition, which highlights the critical role of substituent number and type .
- Hydroxycarbamoyl Derivatives: Compounds like 5 and 7 () are designed for histone deacetylase (HDAC) or kinase inhibition, leveraging the hydroxycarbamoyl group’s metal-chelating properties.
Physicochemical and Pharmacokinetic Properties
- Analogs with polar groups (e.g., hydroxycarbamoyl in 5) may exhibit improved solubility but reduced blood-brain barrier penetration .
- Molecular Weight : The target compound (323.39 g/mol) is smaller than analogs like CAS 1333231-44-9 (403.47 g/mol), which could enhance its bioavailability .
Biological Activity
(S)-Benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate is a compound with significant potential in the field of medicinal chemistry. Its unique structure, characterized by a carbamate functional group and an enone moiety, suggests various biological activities, including anticancer properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
- Chemical Name : this compound
- CAS Number : 960374-25-8
- Molecular Formula : CHNO
- Molecular Weight : 323.392 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer effects. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its activity against different cancer types:
| Cancer Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis and cell cycle arrest |
| HepG2 | 6.8 | Inhibition of proliferation |
| A549 | 7.5 | Activation of caspase pathways |
| HeLa | 4.9 | Disruption of mitochondrial membrane potential |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to its cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of (S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-y)carbamate in preclinical models:
Study 1: Efficacy Against Breast Cancer
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with IC concentrations.
Study 2: Liver Cancer Model
In vivo studies using HepG2 xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Q & A
Q. How can HRMS and NMR data be leveraged to troubleshoot synthetic byproducts?
- Methodological Answer: Analyze HRMS for unexpected [M+Na]+ or [M+H-H2O]+ adducts. In NMR, identify byproducts via anomalous peaks (e.g., δH 1.0–1.5 ppm for tert-butyl impurities). Optimize reaction stoichiometry (e.g., 1.05 eq of reagents) to minimize side reactions .
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer: Scale-up using flow chemistry for controlled mixing and temperature. Replace TFA with milder acids (e.g., HCl/dioxane) for benzyl deprotection. Monitor reaction progress via inline FTIR to detect carbonyl intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
